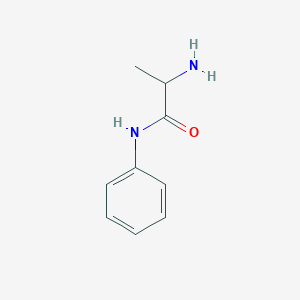

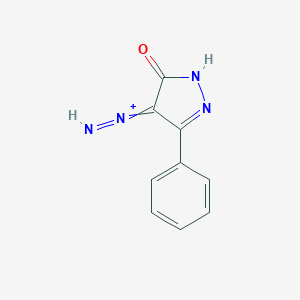

2-amino-N-phenylpropanamide

説明

2-Amino-N-phenylpropanamide derivatives are a class of compounds that have garnered interest due to their potential applications in various fields of chemistry and pharmacology. These compounds are characterized by the presence of an amino group and a phenylpropanamide moiety, which can be modified to produce a range of derivatives with different properties and activities.

Synthesis Analysis

The synthesis of these derivatives can be complex, involving multiple steps and reagents. A one-pot synthesis approach for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed, which simplifies the process. The key step involves the amide formation where the acid hydrochloride is protected and activated by Vilsmeier reagent, leading to the desired product in a more straightforward manner .

Molecular Structure Analysis

The molecular structure of 2-amino-N-phenylpropanamide derivatives is crucial in determining their reactivity and interaction with other molecules. For instance, the structure of 2-amino-N-(2-hydroxyphenyl)benzamide shows an aniline ring and a phenol ring connected by an amide group. The bond distances and electron density distribution are influenced by the electron-withdrawing and electron-donating substituents, which affect the overall geometry and reactivity of the molecule. The amide nitrogen atom exhibits hybridization between sp2 and sp3, with electron density delocalized across the amide ligand and to the aryl rings .

Chemical Reactions Analysis

Chemoselective reactions involving 2-amino-N-phenylpropanamide derivatives can lead to the formation of various heterocyclic compounds. For example, the reactivity of a derivative containing three nucleophilic centers against dihaloalkanes and aldehydes results in the chemoselective synthesis of hexahydro-4-pyrimidinones or oxazolidines. These reactions are influenced by the molecular structure and can be explained by ab initio calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-phenylpropanamide derivatives are influenced by their molecular structure. For instance, polyamides derived from these compounds exhibit good solubility in organic solvents, high thermal stability, and desirable mechanical properties such as tensile strength and modulus of elasticity. These properties are dependent on the exact repeating unit structure of the polyamides, which can be tailored by using different dicarboxylic acids in the synthesis process .

科学的研究の応用

Synthetic Chemistry

2-amino-N-phenylpropanamide and its derivatives are widely used in synthetic chemistry. For instance, a novel ring enlargement method for 2H-Azirine-3-methyl(phenyl)amines was developed, which includes the use of 2-amino-N-phenylpropanamide derivatives. This method presents a new approach to synthesize 2,3-Dihydro-1,3,3-trimethylindol-2-one, a compound with potential applications in various chemical syntheses (Mekhael et al., 2002). Additionally, the compound has been part of a one-pot synthesis approach for (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, signifying its utility in streamlining chemical synthesis processes (Li et al., 2013).

Drug Development and Biomedical Research

In the realm of drug development and biomedical research, 2-amino-N-phenylpropanamide derivatives have been synthesized and evaluated for their potential as anticancer agents. Notably, some synthesized derivatives exhibited promising cytotoxicity against certain cancer cell lines, indicating the potential of these compounds in anticancer drug development (Kumar et al., 2009). Furthermore, the compound has been a part of the synthesis of novel phthalimide derivatives bearing amino acid conjugated anilines, which showed notable antiepileptic activity, hinting at its role in creating new therapeutic agents (Asadollahi et al., 2019).

Pathogen Detection

2-amino-N-phenylpropanamide has also been used in innovative methods for pathogen detection. A study outlined a novel approach for detecting pathogenic bacteria based on the production of an exogenous volatile organic compound (VOC) when 2-amino-N-phenylpropanamide is hydrolyzed by specific enzymes produced by the bacteria. This method provides a low-cost and simple strategy for pathogen detection (Tait et al., 2015).

Other Applications

The compound has also found use in various other chemical processes and reactions. For instance, it's involved in chemoselective reactions to synthesize chiral hexahydro-4-pyrimidinones and oxazolidines, showcasing its versatility in chemical synthesis (Hajji et al., 2002).

将来の方向性

Future research on “2-amino-N-phenylpropanamide” and related compounds could focus on their potential applications in pharmaceuticals, particularly as potent analgesics . Additionally, the design of novel multivalent ligands that act on mu and delta opioid receptors and NK-1 receptors could be an interesting area of study .

特性

IUPAC Name |

2-amino-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYQYMLYZMHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-phenylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)